Dehydrosupinidine

描述

Dehydrosupinidine is a pyrrolizidine alkaloid derivative known for its presence in various plant species. Pyrrolizidine alkaloids are secondary metabolites that are widespread in the plant kingdom and are known for their hepatotoxic, genotoxic, and tumorigenic properties . This compound has been identified as a significant compound due to its formation of DNA adducts, which are potential biomarkers for tumor formation .

准备方法

Synthetic Routes and Reaction Conditions: Dehydrosupinidine can be synthesized through the metabolic activation of pyrrolizidine alkaloids. The process involves the formation of reactive pyrrolic metabolites, which can alkylate cellular proteins and DNA . The synthetic route typically involves the use of hepatic cytochrome P450 enzymes to catalyze the conversion of pyrrolizidine alkaloids into this compound .

Industrial Production Methods: the extraction from natural sources, such as plants containing pyrrolizidine alkaloids, is a potential method for obtaining this compound .

化学反应分析

Types of Reactions: Dehydrosupinidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: Substitution reactions can occur at various positions on the pyrrolizidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

科学研究应用

Antitumor Activity

Dehydrosupinidine has demonstrated notable antitumor activity in various preclinical studies. The following table summarizes key findings from animal models:

In a study involving mice injected with Ehrlich ascites cells, administration of this compound resulted in a complete absence of tumor development compared to controls, indicating its potent antitumor effects . Additionally, it has shown efficacy against various tumor types, including lymphoid leukemia and carcinosarcoma.

Antiviral Properties

This compound exhibits antiviral activity against several viral infections. Its mechanism involves direct action on viruses, inhibiting their replication. The following table outlines its antiviral efficacy:

| Virus Type | Model | Effectiveness |

|---|---|---|

| Bovine Rhinotracheitis Virus (IBR) | Bovine kidney cell culture | Inhibition observed pre- and post-inoculation |

| DNA Viruses | Various models | Effective against DNA viruses only |

| RNA Viruses | Para-influenza virus | Limited or no effect |

Research indicates that this compound can inhibit the reproduction of the IBR virus when added to cell cultures before or after viral inoculation, showcasing its potential for treating viral infections . However, its antiviral activity appears restricted to DNA viruses, with limited efficacy against RNA viruses such as para-influenza .

Immunosuppressive Effects

The immunosuppressive properties of this compound have been explored in several studies. It has been shown to modulate immune responses effectively:

- In murine models, this compound administered prior to antigen exposure resulted in suppressed immune responses.

- Its application could be beneficial in conditions requiring immunosuppression, such as autoimmune diseases or organ transplantation.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- A study demonstrated that this compound significantly reduced tumor growth in mice models with induced tumors, supporting its use as a potential chemotherapeutic agent .

- Another investigation into its antiviral properties revealed that it effectively inhibited DNA virus replication in cell cultures, suggesting a viable therapeutic pathway for viral infections .

作用机制

Dehydrosupinidine exerts its effects through the formation of DNA adducts. These adducts are formed when the reactive pyrrolic metabolites of this compound alkylate the exocyclic amino groups of DNA purines. This process can lead to mutations and tumor formation. The primary molecular targets are the DNA bases, and the pathways involved include the metabolic activation by cytochrome P450 enzymes and subsequent DNA alkylation .

相似化合物的比较

Retrorsine: Another pyrrolizidine alkaloid known for its hepatotoxic and carcinogenic properties.

Senecionine: A pyrrolizidine alkaloid with similar genotoxic effects.

Lasiocarpine: Known for its ability to form DNA adducts and induce liver tumors.

Uniqueness of Dehydrosupinidine: this compound is unique due to its specific formation of DNA adducts that have been flagged as potential biomarkers for tumor formation. Its distinct chemical structure and the specific adducts it forms differentiate it from other pyrrolizidine alkaloids .

生物活性

Dehydrosupinidine (DHP) is a pyrrolizidine alkaloid (PA) known for its potential toxicological effects, particularly in relation to liver carcinogenicity. This article explores the biological activity of this compound, emphasizing its metabolic activation, DNA adduct formation, and implications for toxicity and carcinogenicity.

Metabolic Activation

This compound undergoes metabolic activation primarily via cytochrome P450 enzymes in the liver. This process converts DHP into reactive metabolites, which can interact with cellular macromolecules, leading to cytotoxic effects. The metabolic pathway involves the formation of pyrrole derivatives that are highly electrophilic and capable of forming adducts with nucleic acids and proteins, thereby disrupting normal cellular functions .

Key Findings:

- The metabolism of DHP results in the formation of several DNA adducts, including pairs of epimers like DHP-dG-3 and DHP-dA-3, which are indicative of its potential carcinogenic properties .

- These DNA adducts are hypothesized to serve as biomarkers for PA-induced liver tumor formation, suggesting a direct link between DHP metabolism and cancer risk .

Toxicity and Carcinogenicity

Research indicates that DHP exhibits significant toxicity and has been associated with various pathological conditions, primarily affecting the liver. Chronic exposure to DHP can lead to hepatocellular damage, necrosis, and even tumorigenesis. The cytotoxic effects are attributed to the formation of reactive metabolites that cause oxidative stress and DNA damage .

Case Studies:

- In Vivo Studies : In studies involving Sprague Dawley rats exposed to retrorsine (a related PA), significant liver damage was observed, characterized by altered gene expression related to DNA repair mechanisms and increased levels of DNA adducts .

- In Vitro Studies : Hepatocyte cultures treated with DHP showed elevated levels of DNA damage markers, reinforcing the compound's role in inducing genotoxicity through metabolic activation .

Table 1: Quantification of DHP-Derived DNA Adducts

| Adduct Type | Description | Formation Mechanism |

|---|---|---|

| DHP-dG-3 | 7-hydroxy-9-(deoxyguanosin-N2-yl) | Metabolic activation |

| DHP-dA-3 | 7-hydroxy-9-(deoxyadenosin-N6-yl) | Metabolic activation |

| DHP-dG-4 | Epimer of DHP-dG-3 | Metabolic activation |

| DHP-dA-4 | Epimer of DHP-dA-3 | Metabolic activation |

Table 2: Effects of this compound on Liver Function

| Parameter | Control Group (Mean ± SD) | DHP Treatment Group (Mean ± SD) |

|---|---|---|

| Liver Enzyme Levels | ALT: 30 ± 5 U/L | ALT: 120 ± 20 U/L |

| DNA Adduct Levels | 0.5 ± 0.1 pmol/mg DNA | 2.5 ± 0.3 pmol/mg DNA |

| Histopathological Score | Normal | Severe Necrosis |

属性

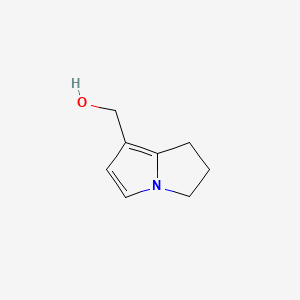

IUPAC Name |

6,7-dihydro-5H-pyrrolizin-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5,10H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOGOYOVPDMVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182010 | |

| Record name | Dehydrosupinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27628-47-3 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27628-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrosupinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC243041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrosupinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROSUPINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XUX3V74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。